

An In-depth Technical Guide on the Physicochemical Properties of Hydroxytrimethylaminium (Choline)

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Compound of Interest		
Compound Name:	Hydroxytrimethylaminium	
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Introduction

Hydroxytrimethylaminium, systematically known as (2-hydroxyethyl)trimethylammonium and commonly referred to as choline, is a quaternary ammonium cation. It is an essential nutrient vital for numerous physiological processes, including the structural integrity of cell membranes, neurotransmission, and lipid metabolism.[1][2][3] Choline serves as a precursor for the synthesis of critical molecules such as the phospholipids phosphatidylcholine and sphingomyelin, the neurotransmitter acetylcholine, and the methyl donor betaine.[1][3] Due to its fundamental role in cellular function and signaling, a thorough understanding of its physicochemical properties is paramount for researchers in drug development, nutrition, and biomedical sciences. This guide provides a comprehensive overview of these properties, detailed experimental methodologies, and its role in key biological pathways.

Physicochemical Properties

Choline is a water-soluble organic compound that typically exists as a salt with various anions, the most common being chloride.[3] The properties of choline are often reported for its chloride salt, a stable, white, hygroscopic crystalline solid.[4][5][6]

Table 1: Summary of Physicochemical Properties of Choline and Choline Chloride



Property	Value	Compound Form	Reference(s)
IUPAC Name	2-Hydroxy-N,N,N- trimethylethan-1- aminium	Choline Cation	[3]
Molecular Formula	C5H14NO+ (Cation) C5H14CINO (Chloride Salt)	Choline Cation Choline Chloride	[3][5]
Molecular Weight	104.17 g/mol (Cation) 139.62 g/mol (Chloride Salt)	Choline Cation Choline Chloride	[2][6]
Appearance	White, hygroscopic crystals	Choline Chloride	[4][5][6]
Melting Point	302-305 °C (decomposes)	Choline Chloride	[4][5][7][8]
Solubility	Water: Very soluble/miscible Ethanol: Soluble DMSO: ~20 mg/mL DMF: ~20 mg/mL Ether, Benzene: Insoluble	Choline Chloride	[4][5][9]
pKa (of hydroxyl group)	13.9 - 13.97	Choline Cation	[10][11][12]
logP (Octanol/Water Partition Coefficient)	-5.16 to -3.6	Choline Cation/Chloride	[4][10][12]
pH (10% aq. solution)	4.7 - 6.0	Choline Chloride	[4][5]

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug development and formulation. Below are detailed methodologies for key experiments.



Determination of pKa (Potentiometric Titration)

The pKa of the choline hydroxyl group can be determined via potentiometric titration, a standard method for measuring dissociation constants.[13][14]

Principle: This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (choline chloride). The pH of the solution is monitored with a calibrated pH electrode after each addition of titrant. The pKa is the pH at which the hydroxyl group is 50% deprotonated.

Detailed Methodology:

- Preparation: Prepare a standardized solution of 0.1 M NaOH. Accurately weigh a sample of choline chloride and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.05 M).
- Titration Setup: Place the choline solution in a temperature-controlled vessel (e.g., 25°C). Immerse a calibrated combination pH electrode connected to a pH meter into the solution. Use a magnetic stirrer for continuous, gentle mixing.
- Titration Process: Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette.
- Data Collection: After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
- Analysis: Plot the recorded pH values against the volume of NaOH added to generate a
 titration curve. The equivalence point is identified from the steepest part of the curve. The
 pKa is determined by finding the pH at the half-equivalence point (the point where half of the
 volume of NaOH required to reach the equivalence point has been added).

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.[15] For a highly polar compound like choline, this method requires sensitive analytical techniques.



Principle: The method measures the equilibrium distribution of a solute between two immiscible liquid phases, typically n-octanol (representing a lipid phase) and water (or a pH 7.4 buffer). The logP is the logarithm of the ratio of the solute's concentration in the octanol phase to its concentration in the aqueous phase.

Detailed Methodology:

- Phase Preparation: Pre-saturate n-octanol with water (or buffer) and vice-versa by mixing them vigorously and allowing the layers to separate for at least 24 hours.
- Sample Preparation: Prepare a stock solution of choline chloride in the aqueous phase at a concentration that can be accurately measured in both phases.
- Partitioning: In a separatory funnel or vial, combine a known volume of the choline stock solution with a known volume of the pre-saturated n-octanol.
- Equilibration: Seal the container and shake it gently for a sufficient period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached. Avoid vigorous shaking that can cause emulsification.
- Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation may be required to break up any emulsions.
- Concentration Analysis: Carefully withdraw a sample from each phase. Analyze the
 concentration of choline in both the aqueous and n-octanol layers using a suitable analytical
 method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), due to the expected
 low concentration in the octanol phase.
- Calculation: Calculate the logP using the formula: logP = log10 ([Choline]octanol / [Choline]aqueous)

Determination of Aqueous Solubility (Gravimetric Method)

Given choline chloride's high water solubility, a gravimetric method can be employed to determine its solubility limit.



Principle: This method involves creating a saturated solution of the solute in a solvent at a specific temperature, taking a known volume of the saturated solution, evaporating the solvent, and weighing the remaining solute.[16]

Detailed Methodology:

- Saturation: Add an excess amount of choline chloride to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., 25°C).
- Equilibration: Stir the mixture vigorously for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated. Ensure excess solid remains.
- Separation: Allow the undissolved solid to settle. Carefully filter the supernatant or centrifuge the solution to remove all undissolved particles.
- Sample Measurement: Accurately pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.
- Evaporation: Gently heat the evaporating dish in a drying oven at a temperature below the decomposition point of choline chloride (e.g., 100-110°C) until all the water has evaporated and a constant weight of the dried solid is achieved.
- Calculation:
 - Weigh the evaporating dish with the dried choline chloride.
 - Subtract the initial weight of the dish to find the mass of the dissolved solute.
 - Calculate the solubility in g/L or other appropriate units based on the mass of the solute and the initial volume of the filtrate.

Biological Significance and Signaling Pathways

Choline is integral to several major metabolic and signaling pathways. Its metabolism is crucial for cell membrane synthesis, neurotransmission, and one-carbon metabolism.[17][18]

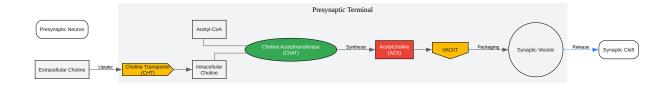
Acetylcholine Synthesis Pathway



Choline is the direct precursor to the neurotransmitter acetylcholine (ACh). This synthesis is a rate-limiting step in cholinergic neurotransmission.[10]

Workflow Description:

- Choline Uptake: Choline is transported from the extracellular space into the presynaptic terminal of cholinergic neurons via high-affinity choline transporters (CHT).[3][17]
- Acetylation: Inside the neuron, the enzyme Choline Acetyltransferase (ChAT) catalyzes the transfer of an acetyl group from acetyl-CoA to choline, forming acetylcholine.
- Vesicular Storage: ACh is then packaged into synaptic vesicles by the Vesicular Acetylcholine Transporter (VAChT).
- Release and Signaling: Upon neuronal stimulation, these vesicles fuse with the presynaptic membrane, releasing ACh into the synaptic cleft where it binds to and activates cholinergic receptors on the postsynaptic neuron.



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Caption: Synthesis and packaging of acetylcholine in a presynaptic neuron.

Phosphatidylcholine Synthesis (CDP-Choline Pathway)

The primary pathway for synthesizing phosphatidylcholine (PC), a major component of cell membranes, is the CDP-choline pathway, also known as the Kennedy pathway.



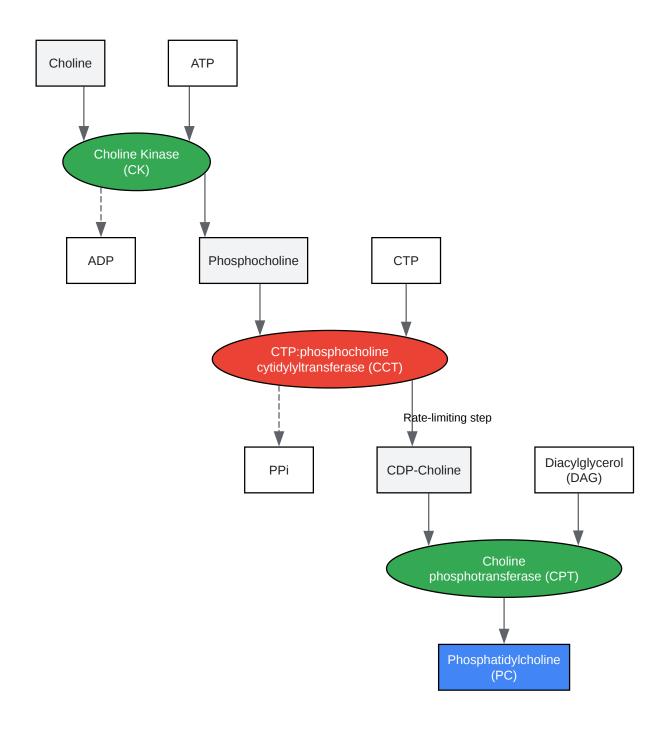




Workflow Description:

- Choline Phosphorylation: Choline entering the cell is first phosphorylated by the enzyme Choline Kinase (CK) to produce phosphocholine.
- CDP-Choline Formation: Phosphocholine then reacts with cytidine triphosphate (CTP), a reaction catalyzed by CTP:phosphocholine cytidylyltransferase (CCT), to form cytidine diphosphate-choline (CDP-Choline).[1] This is the rate-limiting step of the pathway.
- Phosphatidylcholine Synthesis: Finally, the enzyme choline phosphotransferase (CPT)
 catalyzes the transfer of the phosphocholine moiety from CDP-Choline to diacylglycerol
 (DAG), yielding phosphatidylcholine (PC).[1]





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Caption: The CDP-Choline (Kennedy) pathway for phosphatidylcholine synthesis.

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